molecular formula C13H12ClN3O4S B12674643 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid CAS No. 94166-74-2

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid

Katalognummer: B12674643
CAS-Nummer: 94166-74-2
Molekulargewicht: 341.77 g/mol
InChI-Schlüssel: IISWXNSPKOUXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-hydroxy-o-toluidine, followed by coupling with 2-chlorobenzenesulphonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed as a biological stain for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved in its mechanism of action include electron transfer and coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((4-Amino-5-hydroxyphenyl)azo)-2-chlorobenzenesulphonic acid
  • 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-nitrobenzenesulphonic acid
  • 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-methylbenzenesulphonic acid

Uniqueness

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.

Eigenschaften

CAS-Nummer

94166-74-2

Molekularformel

C13H12ClN3O4S

Molekulargewicht

341.77 g/mol

IUPAC-Name

5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C13H12ClN3O4S/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21/h2-6,18H,15H2,1H3,(H,19,20,21)

InChI-Schlüssel

IISWXNSPKOUXPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.